molecular formula C18H21ClN4O2 B15115304 N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

Cat. No.: B15115304
M. Wt: 360.8 g/mol
InChI Key: FEHDZPGXLRMEDA-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield the benzoyl-piperidine derivative.

    Pyrimidine Ring Formation: The benzoyl-piperidine derivative is then subjected to a cyclization reaction with 6-methylpyrimidine-4-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzoyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced amines.

Scientific Research Applications

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For example, it has been shown to interact with dopamine D2 and serotonin 5-HT3 receptors, affecting neurotransmission and exhibiting potential as an antiemetic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H21ClN4O2/c1-12-9-17(21-11-20-12)22-14-5-7-23(8-6-14)18(24)15-10-13(19)3-4-16(15)25-2/h3-4,9-11,14H,5-8H2,1-2H3,(H,20,21,22)

InChI Key

FEHDZPGXLRMEDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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